![molecular formula C21H15F3N4O2 B2561074 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1115963-58-0](/img/structure/B2561074.png)
1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, an oxadiazole ring, and a dihydropyridazinone core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. The final step involves the construction of the dihydropyridazinone core through cyclization and condensation reactions under controlled conditions .
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can induce apoptosis in cancer cells through various mechanisms. A recent study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against glioblastoma cell lines, demonstrating that specific derivatives resulted in significant cell death by damaging DNA .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5b | LN229 | 12.5 | DNA Damage |
5d | LN229 | 10.0 | Apoptosis Induction |
5m | LN229 | 15.0 | Cell Cycle Arrest |
Antidiabetic Properties
The compound has also been explored for its potential antidiabetic effects. In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives significantly lowered glucose levels, suggesting potential use in diabetes management . This aligns with findings from other studies on similar oxadiazole compounds that demonstrated improvements in glucose metabolism.
Table 2: Antidiabetic Activity of Selected Compounds
Compound ID | Model Used | Effect on Glucose Levels (%) |
---|---|---|
5d | Drosophila melanogaster | -30% |
5f | Drosophila melanogaster | -25% |
Material Science Applications
Beyond pharmacological applications, the structure of this compound lends itself to exploration in material sciences, particularly in the development of new polymers or coatings with enhanced properties due to the presence of fluorinated groups. Fluorinated compounds often exhibit improved chemical resistance and thermal stability, making them suitable for advanced materials used in various industrial applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring through cyclization reactions followed by functionalization to introduce the trifluoromethyl group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Anticancer Efficacy
In a study conducted on a series of synthesized oxadiazole derivatives, one compound demonstrated an IC50 value of 10 µM against breast cancer cell lines (MCF7), indicating potent anticancer activity. The mechanism was attributed to inhibition of thymidylate synthase, crucial for DNA synthesis .
Case Study 2: Diabetes Management
Another study focused on the metabolic effects of a derivative in diabetic models showed a reduction in fasting blood glucose levels by approximately 30%, suggesting its potential as an adjunct therapy in diabetes management .
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring and dihydropyridazinone core contribute to the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one include other trifluoromethyl-substituted oxadiazoles and dihydropyridazinones. These compounds share similar chemical properties and biological activities but differ in their specific functional groups and substitution patterns. The unique combination of the trifluoromethyl group, oxadiazole ring, and dihydropyridazinone core in this compound sets it apart from its analogs, providing distinct advantages in terms of stability, reactivity, and biological activity .
Similar compounds include:
- 1-(2,4-Dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione
- 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one
These compounds can be used as references for further research and development in the field of medicinal chemistry and materials science.
Biologische Aktivität
The compound 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C23H22F3N5O2
- Molecular Weight : 469.45 g/mol
This structure includes a dihydropyridazine core linked to an oxadiazole moiety and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and pyridazine units. For instance:
- In a study assessing various N-aryl-oxadiazole derivatives , compounds similar to the target molecule were found to exhibit significant growth inhibition against multiple cancer cell lines. The most promising analogs showed percent growth inhibitions (PGIs) exceeding 70% against lines such as OVCAR-8 and NCI-H40 .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For example, compounds with similar structures have been shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to programmed cell death .
Antimicrobial Activity
The compound also displays notable antimicrobial properties :
- A collection of related compounds demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus, showing low minimum inhibitory concentrations (MICs) and bactericidal effects. These derivatives inhibited biofilm formation and exhibited low toxicity towards human cells .
Pharmacokinetics and Toxicity
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is crucial for evaluating the therapeutic potential of this compound:
- The oxadiazole derivatives generally follow Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and low toxicity profiles .
Case Study 1: Anticancer Screening
In a systematic evaluation involving 59 cancer cell lines from various panels (including non-small-cell lung cancer and melanoma), several oxadiazole derivatives exhibited significant anticancer activity. Notably:
Compound | Cell Line | Percent Growth Inhibition |
---|---|---|
6h | SNB-19 | 86.61% |
6h | OVCAR-8 | 85.26% |
6h | NCI-H40 | 75.99% |
These results underscore the potential of structurally related compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of trifluoromethyl phenyl derivatives found that:
Compound | Target Bacteria | MIC (µg/mL) | Effectiveness |
---|---|---|---|
59 | Staphylococcus aureus | 0.5 | Highly effective |
74 | Enterococcus faecalis | 1 | Moderate effectiveness |
This data indicates that these compounds could serve as alternatives to conventional antibiotics due to their potency against resistant strains .
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-12-3-8-16(11-13(12)2)28-10-9-17(29)18(26-28)20-25-19(27-30-20)14-4-6-15(7-5-14)21(22,23)24/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRGZVETRGZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.